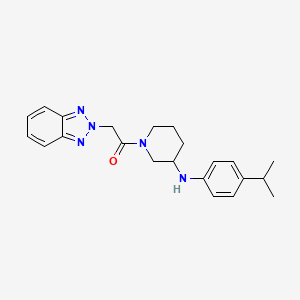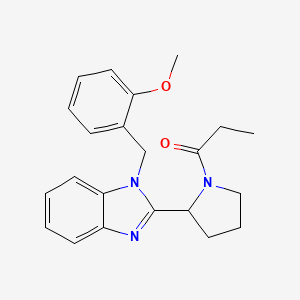![molecular formula C24H23N3O4S B6051182 N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide](/img/structure/B6051182.png)
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide, also known as BPTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as nitrophenylthiophenes and has been shown to have promising effects in various areas of research.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide involves the inhibition of certain enzymes, such as HDAC and MMPs, which are involved in the growth and proliferation of cancer cells. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide in lab experiments is its specificity towards certain enzymes, making it a valuable tool for studying their function and potential therapeutic applications. However, one limitation of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide. One area of interest is in developing more potent and selective analogs of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide for use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to fully understand the safety and toxicity profile of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide in humans.
Synthesis Methods
The synthesis of N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide involves the reaction of 2-amino-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. This is then coupled with 2-thiophenecarboxylic acid in the presence of N,N-dimethylformamide to yield N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide.
Scientific Research Applications
N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of cancer. N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-benzylpiperidine-1-carbonyl)-5-nitrophenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-23(22-7-4-14-32-22)25-21-16-19(27(30)31)8-9-20(21)24(29)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,16,18H,10-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSATYNMGBBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6051114.png)
![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B6051131.png)

![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![7-chloro-6-ethoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6051170.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B6051180.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)

![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)
